molecular formula C7H5NO B3350340 Furo[3,4-C]pyridine CAS No. 270-77-9

Furo[3,4-C]pyridine

Cat. No.: B3350340
CAS No.: 270-77-9
M. Wt: 119.12 g/mol
InChI Key: QYNDTTJOWNQBII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One of the notable methods for synthesizing furo[3,4-C]pyridine involves a four-step cascade reaction. This process includes C-H activation, Lossen rearrangement, annulation, and lactonization. The reaction typically starts with acrylamides and 4-hydroxy-2-alkynoates as substrates, and it is catalyzed by rhodium. This method is advantageous due to its good functional group tolerance, room temperature conditions, and air compatibility .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the cascade reaction mentioned above provides a scalable and efficient route that could be adapted for larger-scale synthesis. The simplicity of the reaction conditions and the use of readily available starting materials make it a promising approach for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Furo[3,4-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-1,4-diones.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Furo[3,4-C]pyridine has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential as a scaffold in drug discovery, particularly in the development of inhibitors for specific enzymes and receptors.

    Industry: Utilized in the development of materials with unique electronic properties

Mechanism of Action

The mechanism of action of furo[3,4-C]pyridine largely depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The presence of the furan and pyridine rings allows for hydrogen bonding and π-π interactions with the target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • Furo[2,3-b]pyridine
  • Furo[2,3-c]pyridine
  • Furo[3,2-c]pyridine
  • Furo[3,2-b]pyridine

Comparison: Furo[3,4-C]pyridine is unique due to its specific ring fusion pattern, which imparts distinct electronic properties compared to other furopyridine isomers. This uniqueness makes it a valuable scaffold in drug discovery, offering different vectors for substituent interactions with target proteins .

Properties

IUPAC Name

furo[3,4-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-8-3-7-5-9-4-6(1)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNDTTJOWNQBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=COC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493719
Record name Furo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270-77-9
Record name Furo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[3,4-C]pyridine
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Furo[3,4-C]pyridine
Reactant of Route 4
Furo[3,4-C]pyridine
Reactant of Route 5
Furo[3,4-C]pyridine
Reactant of Route 6
Furo[3,4-C]pyridine

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